molecular formula C11H8N2O B081530 2-Amino-5-phenyl-3-furonitrile CAS No. 14742-32-6

2-Amino-5-phenyl-3-furonitrile

Cat. No. B081530
Key on ui cas rn: 14742-32-6
M. Wt: 184.19 g/mol
InChI Key: UWTDTJWGYWUILP-UHFFFAOYSA-N
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Patent
US08183246B2

Procedure details

Add 68.6 ml (663 mmol) diethylamine dropwise to a mixture of 60.0 g (301 mmol) bromoacetophenone and 25.89 g (391.86 mmol) malononitrile in 130 ml DMF at RT (cooling is required to maintain the temperature). Towards the end of addition, remove the cooling, stir the mixture for 1 h at RT and then add water to 385 ml. Dilute with a further 125 ml water and stir for 20 min at RT. Filter off the precipitated solids with suction, wash twice with 125 ml water each time, dry under suction and wash with petroleum ether. Dry the residue at high vacuum. 33.3 g (50.1% of theor.) of the target compound is obtained as yellowish-brown crystals.
Quantity
68.6 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
25.89 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(NCC)C.Br[CH2:7][C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:9].[C:16](#[N:20])[CH2:17][C:18]#[N:19]>CN(C=O)C>[NH2:20][C:16]1[O:9][C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:7][C:17]=1[C:18]#[N:19]

Inputs

Step One
Name
Quantity
68.6 mL
Type
reactant
Smiles
C(C)NCC
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
25.89 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the mixture for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature)
ADDITION
Type
ADDITION
Details
Towards the end of addition
CUSTOM
Type
CUSTOM
Details
remove the cooling
ADDITION
Type
ADDITION
Details
Dilute with a further 125 ml water
STIRRING
Type
STIRRING
Details
stir for 20 min at RT
Duration
20 min
FILTRATION
Type
FILTRATION
Details
Filter off the precipitated solids with suction
WASH
Type
WASH
Details
wash twice with 125 ml water each time
CUSTOM
Type
CUSTOM
Details
dry under suction
WASH
Type
WASH
Details
wash with petroleum ether
CUSTOM
Type
CUSTOM
Details
Dry the residue at high vacuum
CUSTOM
Type
CUSTOM
Details
33.3 g (50.1% of theor.) of the target compound is obtained as yellowish-brown crystals

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC=1OC(=CC1C#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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